KL001

概要

説明

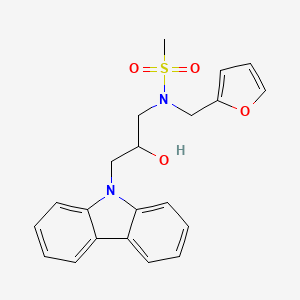

KL001は、N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-N-(2-フラニルメチル)-メタンスルホンアミドとしても知られており、クリプトクロムタンパク質(CRY1およびCRY2)を安定化する低分子です。これらのタンパク質は、植物と動物の両方で概日リズムの調節に不可欠です。 This compoundは、CRYタンパク質のユビキチン依存性分解を阻害することにより、概日周期を効果的に延長します .

科学的研究の応用

KL001 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the regulation of cryptochrome-dependent physiology.

Biology: Helps in understanding the molecular mechanisms underlying circadian rhythms.

Medicine: Potential therapeutic applications in the treatment of circadian rhythm disorders and metabolic diseases like diabetes. .

Industry: While its industrial applications are still being explored, this compound’s role in regulating biological clocks could lead to innovations in agriculture and biotechnology.

作用機序

KL001は、クリプトクロムタンパク質(CRY1およびCRY2)を安定化させることにより、その効果を発揮し、ユビキチン依存性分解を阻止します。 この安定化は、概日リズムの維持に不可欠なCLOCK-BMAL1転写活性を阻害することにより、概日周期を延長します . さらに、this compoundは、初代肝細胞におけるグルカゴン誘発性糖新生を阻害し、代謝調節における役割を示唆しています。

類似の化合物との比較

This compoundは、クリプトクロムタンパク質に対する特異的な作用においてユニークです。類似の化合物には以下が含まれます。

ロングデイズイン: 異なるメカニズムで概日リズムに影響を与える、カゼインキナーゼI(CKI)阻害剤。

SR8278: 概日リズムにも影響を与えるが、異なる経路を通じて、核レセプターREV-ERBに対する合成リガンド。

This compoundは、CRYタンパク質に対する特異性が高いため、概日リズムの研究や潜在的な操作に役立つツールとなっています .

準備方法

合成経路と反応条件

KL001の合成は、カルバゾール誘導体の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。

カルバゾール誘導体の形成: カルバゾールを適切な試薬と反応させて、ヒドロキシプロピル基を導入します。

フラニルメチル置換: 次に、中間体を塩基性条件下でフラニルメチルクロリドと反応させて、フラニルメチル基を導入します。

メタンスルホンアミドの形成: 最後に、中間体をメタンスルホニルクロリドで処理して、スルホンアミド基を形成します。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は、高収率と純度を確保するために、上記のステップの最適化を伴う可能性があります。これには、自動合成機器の使用や、一貫性を維持するための厳格な品質管理対策が含まれる場合があります。

化学反応の分析

反応の種類

KL001は、スルホンアミド基やヒドロキシプロピル基などの反応性官能基が存在するため、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加できます。

一般的な試薬と条件

置換反応: 通常、ハロアルカンや塩基などの試薬を伴います。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を伴う場合があります。

還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行できます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、異なるアルキル基またはアリール基を持つ誘導体を生成する可能性があります。一方、酸化反応と還元反応は、分子に存在する官能基を変更することができます。

科学研究への応用

This compoundは、科学研究で幅広い応用範囲を持っています。

類似化合物との比較

KL001 is unique in its specific action on cryptochrome proteins. Similar compounds include:

Longdaysin: A casein kinase I (CKI) inhibitor that affects circadian rhythms by a different mechanism.

SR8278: A synthetic ligand for the nuclear receptors REV-ERB, which also influences circadian rhythms but through a different pathway.

This compound stands out due to its specificity for CRY proteins, making it a valuable tool for studying and potentially manipulating circadian rhythms .

生物活性

KL001 is a synthetic small molecule identified as a potent activator of cryptochrome (CRY), a crucial protein involved in the regulation of circadian rhythms. Research has shown that this compound stabilizes CRY proteins, preventing their degradation and influencing various biological processes, including metabolism and pigmentation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound primarily interacts with CRY1 and CRY2, inhibiting their ubiquitination and proteasomal degradation. This interaction enhances the stability of these proteins, leading to prolonged circadian periods in cellular models. The following key mechanisms have been identified:

- Inhibition of Ubiquitination : this compound competes with FBXL3, an E3 ubiquitin ligase responsible for CRY degradation. By binding to CRY proteins, this compound prevents their ubiquitination, thereby stabilizing them within the cell .

- Regulation of Gene Expression : this compound treatment has been shown to repress glucagon-induced expression of gluconeogenic genes such as Pck1 and G6pc in primary hepatocytes, indicating its role in metabolic regulation .

Table 1: Effects of this compound on CRY Stability and Gene Expression

| Parameter | Effect of this compound |

|---|---|

| CRY1 Protein Stability | Increased half-life |

| Ubiquitination | Inhibition |

| Gluconeogenic Gene Expression | Repressed under glucagon stimulation |

| Melanin Synthesis | Inhibited in melanocytes |

Impact on Metabolism

This compound's ability to stabilize cryptochromes has significant implications for metabolic processes. In studies involving primary hepatocytes, this compound was found to inhibit glucagon-induced gluconeogenesis without affecting basal glucose production. This suggests potential therapeutic applications for metabolic disorders such as type 2 diabetes .

Effects on Melanogenesis

Recent research indicated that this compound also plays a role in regulating melanin synthesis. In B16F10 melanoma cells, this compound treatment resulted in:

- Decreased Melanin Production : this compound inhibited cellular tyrosinase activity and reduced the expression of melanogenic proteins, effectively decreasing melanin synthesis .

- Altered Cellular Morphology : The compound reduced dendrite elongation in melanocytes, further supporting its role in modulating pigmentation .

Table 2: Effects of this compound on Melanogenesis

| Parameter | Effect of this compound |

|---|---|

| Tyrosinase Activity | Significantly inhibited |

| Melanogenic Protein Expression | Reduced levels |

| Dendrite Elongation | Decreased |

Study 1: Circadian Rhythm Modulation

In a study published in Nature Communications, researchers demonstrated that this compound effectively lengthened the circadian period in cell-based assays. The compound's ability to stabilize CRY proteins was linked to alterations in the expression patterns of clock-controlled genes .

Study 2: Metabolic Regulation

A separate investigation focused on the effects of this compound on glucose metabolism in diabetic models. The findings revealed that this compound administration led to improved glucose homeostasis by modulating hepatic gluconeogenesis pathways .

特性

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFDLPAPSSOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309928-48-1 | |

| Record name | 309928-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。